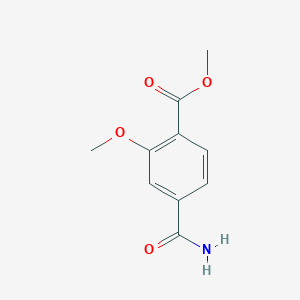
3-fluoro-4-(oxolane-3-sulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-(oxolane-3-sulfonyl)aniline is a chemical compound with the CAS Number: 1509125-54-5 . It has a molecular weight of 245.27 . The IUPAC name for this compound is 3-fluoro-4-((tetrahydrofuran-3-yl)sulfonyl)aniline . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-fluoro-4-(oxolane-3-sulfonyl)aniline is 1S/C10H12FNO3S/c11-9-5-7(12)1-2-10(9)16(13,14)8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical form of 3-fluoro-4-(oxolane-3-sulfonyl)aniline is a powder . It is typically stored at room temperature .Safety and Hazards
The safety information for 3-fluoro-4-(oxolane-3-sulfonyl)aniline includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . There are also several precautionary statements provided, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-4-(oxolane-3-sulfonyl)aniline involves the introduction of a fluoro group onto aniline followed by the addition of an oxolane-3-sulfonyl group. The synthesis will be carried out in multiple steps to ensure high yield and purity of the final product.", "Starting Materials": [ "Aniline", "3-Fluoroaniline", "Oxolane-3-sulfonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Nitration of aniline with nitric acid and sulfuric acid to obtain 3-nitroaniline.", "Step 2: Reduction of 3-nitroaniline with tin and hydrochloric acid to obtain 3-aminophenylamine.", "Step 3: Diazotization of 3-aminophenylamine with sodium nitrite and hydrochloric acid to obtain diazonium salt.", "Step 4: Addition of 3-fluoroaniline to the diazonium salt to obtain 3-fluoro-4-aminobiphenyl.", "Step 5: Protection of the amine group with oxolane-3-sulfonyl chloride in the presence of sodium bicarbonate to obtain 3-fluoro-4-(oxolane-3-sulfonyl)aniline.", "Step 6: Purification of the final product by extraction with ethyl acetate and washing with water." ] } | |
Numéro CAS |
1509125-54-5 |
Nom du produit |
3-fluoro-4-(oxolane-3-sulfonyl)aniline |
Formule moléculaire |
C10H12FNO3S |
Poids moléculaire |
245.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



